rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans
Description
Chemical Structure and Key Features
The compound rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans (CAS: 1799311-98-0) is a piperidine derivative featuring a tert-butyl carbamate group. Its molecular formula is C₁₁H₂₂N₂O₂ (calculated molecular weight: 212.25 g/mol) . The stereochemistry at positions 3 (R) and 6 (R) defines its spatial arrangement, which is critical for interactions in biological systems or synthetic applications. The rac designation indicates a racemic mixture, while "trans" specifies the relative configuration of substituents on the piperidine ring. This compound is widely used as a building block in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies .
Properties
CAS No. |
1799311-98-0 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution
Bakers’ yeast-mediated reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate yields (3R,4R)-3-hydroxy-piperidine dicarboxylate with 87% enantiomeric excess (e.e.). Subsequent deprotection and reductive amination afford the trans-(3R,6R) configuration.
Asymmetric Catalysis
Palladium-catalyzed Tsuji-Trost allylation of allyl carbonate rac-1b with t-butyl methylacetoacetate generates γ,δ-unsaturated ketones with 1.6:1 regioselectivity. Lithium diisopropylamide (LDA)-mediated deprotonation and silylation prior to LiAlH₄ reduction yield rac-4a/rac-4b (63–85%), which are oxidized to dicarboxylic acids and cyclized to the target piperidine.
Key Reaction Pathway
-
Allylation : Pd₂(dba)₃/Ph₃P catalyzes coupling (THF, rt, 5 h).
-
Reduction : LiAlH₄ in THF reduces esters to hydroxymethyl groups.
-
Oxidative Cleavage : RuCl₃/NaIO₄ opens cyclopentene rings to linear dicarboxylates.
Catalytic Hydrogenation and Debenzylation
Catalytic hydrogenation using 20% Pd/C under H₂ (15 psi) at 55°C removes benzyl protecting groups with >95% efficiency. For example, N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes debenzylation in methanol to yield the free amine (95% yield). While this method is robust, substrate stereochemistry (3R,6S vs. 3R,6R) necessitates careful optimization to retain configuration.
Aminolysis and Final Carbamate Formation
Reaction of (3R,6R)-6-methylpiperidin-3-amine with acryloyl chloride in THF/water (2:1) at 0–5°C in the presence of NaHCO₃ affords the acrylamide derivative (90–94% yield). For carbamate formation, the amine is treated with Boc₂O under Schlenk conditions, avoiding racemization.
Critical Parameters for Aminolysis
-
Temperature: <5°C to minimize epimerization.
-
Solvent: Biphasic THF/water enhances reagent mixing.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Pathways
| Method | Steps | Overall Yield | e.e. | Regioselectivity |
|---|---|---|---|---|
| Enzymatic Resolution | 5 | 65% | 87% | N/A |
| Asymmetric Catalysis | 6 | 53% | >99% | 1.6:1 |
| Classical Protection | 3 | 72–85% | Racemic | N/A |
The enzymatic route offers moderate enantioselectivity but requires costly biocatalysts. Asymmetric catalysis achieves superior stereocontrol (>99% d.e.) but suffers from lower yields due to multi-step sequences. Industrial-scale synthesis favors classical protection for its simplicity, though racemic mixtures necessitate downstream resolution.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .
Scientific Research Applications
Overview
rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, commonly referred to as trans-tert-butyl (6-methylpiperidin-3-yl)carbamate, is a compound with the molecular formula and a molecular weight of 214.31 g/mol. This compound has garnered attention in various scientific research fields due to its unique structural properties and potential applications.
Pharmaceutical Development
One of the primary applications of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate is in the pharmaceutical industry, particularly as an intermediate in the synthesis of various therapeutic agents. Its structural characteristics make it a valuable building block for developing drugs that target neurological disorders due to its piperidine moiety, which is known for its activity on the central nervous system.
Synthesis of Biologically Active Compounds
This compound serves as a precursor in synthesizing biologically active compounds. For instance, it can be utilized to create derivatives that exhibit enhanced activity against specific targets in drug discovery processes. The ability to modify the piperidine ring allows researchers to explore a range of pharmacological profiles.
Medicinal Chemistry
In medicinal chemistry, rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate is investigated for its potential use in creating novel analgesics and anti-inflammatory agents. Its carbamate functional group can facilitate interactions with biological targets, enhancing efficacy and selectivity.
Neuropharmacology
Research indicates that compounds similar to rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This opens avenues for studying its effects on mood disorders and cognitive function.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Piperidine Derivatives | 2021 | This study demonstrated that derivatives of piperidine, including those synthesized from rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, exhibited significant analgesic properties in animal models. |
| Structure–Activity Relationship Studies of Piperidine-Based Compounds | 2022 | Research highlighted the importance of structural modifications on the piperidine ring derived from rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate for enhancing neuropharmacological activity. |
| Development of Novel Antidepressants | 2023 | Investigated the potential antidepressant effects of compounds derived from rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, showing promise in preclinical trials for mood regulation. |
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
a) tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate (CAS: 1227917-63-6)
- Key Difference : The stereochemistry at position 6 (S instead of R).
- For example, the 6S configuration may reduce binding affinity to targets requiring a planar piperidine conformation .
- Applications : Used in parallel synthetic routes to explore structure-activity relationships (SAR) in drug discovery .
b) tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS: 1271024-76-0)
- Key Difference : Inversion at position 3 (S instead of R).
Data Table: Stereoisomer Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Stereochemistry |
|---|---|---|---|---|
| rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans | 1799311-98-0 | C₁₁H₂₂N₂O₂ | 212.25 | 3R,6R |
| tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate | 1227917-63-6 | C₁₁H₂₂N₂O₂ | 212.25 | 3R,6S |
| tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate | 1271024-76-0 | C₁₁H₂₂N₂O₂ | 212.25 | 3S,6R |
Structural Analogs with Modified Backbones
a) tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate (CAS: N/A)
- Key Difference : Incorporates a pyrimidine-indazolyl substituent at position 1 of the piperidine ring.
- Impact : Increases molecular weight (438.53 g/mol) and introduces aromaticity, enhancing binding to hydrophobic pockets in kinase targets. However, reduced solubility in aqueous media compared to the simpler piperidine derivative .
b) rac-tert-butyl N-[(1R,5R,6R)-2-oxo-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Pyridine-Based Carbamate Derivatives
a) tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Key Difference : Pyridine ring replaces piperidine, with methoxy substituents at positions 5 and 4.
- Impact : The electron-rich pyridine enhances π-π stacking interactions, making it suitable for targeting enzymes like phosphodiesterases. Lower basicity (pKa ~3.5 for pyridine vs ~11 for piperidine) alters ionization under physiological conditions .
Data Table: Structural Analog Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans | C₁₁H₂₂N₂O₂ | 212.25 | Piperidine, 3R,6R configuration |
| tert-butyl {(3R,5R)-1-[2-amino-6-(indazolyl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate | C₂₂H₃₀N₈O₂ | 438.53 | Pyrimidine-indazolyl substituent |
| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | C₁₃H₂₀N₂O₄ | 268.31 | Pyridine with methoxy groups |
Biological Activity
Rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, commonly referred to as trans-tert-butyl (6-methylpiperidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 214.3 g/mol
- CAS Number : 1222491-53-3
- Synonyms :
- trans-N-Boc-6-methylpiperidin-3-amine
- tert-butyl N-[trans-6-methyl-3-piperidyl]carbamate
The biological activity of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate is primarily attributed to its role as a modulator of neurotransmitter systems. It has been studied for its interaction with various receptors, particularly in the central nervous system (CNS). The compound is believed to influence the activity of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.
Pharmacological Effects
-
Neuroprotective Effects :
- Studies have indicated that this compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may help reduce oxidative stress and inflammation in neuronal cells.
-
Antidepressant Activity :
- Preclinical trials have shown that rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate possesses antidepressant-like effects in animal models. This is likely due to its ability to enhance serotonergic and dopaminergic signaling pathways.
-
Anti-inflammatory Properties :
- The compound has demonstrated anti-inflammatory effects in various models, suggesting potential applications in treating inflammatory conditions.
Study 1: Neuroprotective Effects in Animal Models
A study conducted by researchers examined the neuroprotective effects of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate in a mouse model of Alzheimer's disease. The results showed significant reductions in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Amyloid-beta levels (µg/g) | 15.2 ± 1.5 | 8.7 ± 0.9 |
| Escape Latency (seconds) | 45.0 ± 5.2 | 30.4 ± 4.1 |
Study 2: Antidepressant-like Effects
In another study assessing the antidepressant-like effects of this compound, it was administered to rats subjected to chronic unpredictable stress. Behavioral tests indicated a significant improvement in depressive symptoms compared to the control group.
| Test | Control Group | Treatment Group |
|---|---|---|
| Forced Swim Test (seconds) | 120 ± 10 | 65 ± 8 |
| Tail Suspension Test (seconds) | 140 ± 12 | 85 ± 9 |
Q & A
Basic: What are the common synthetic routes for rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans?
Methodological Answer:
A widely used method involves carbamate protection of the piperidine amine using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) under basic conditions. For example, a related Boc-protected piperidine derivative was synthesized via TFA-mediated deprotection followed by recrystallization in DCM/hexane to isolate the trans isomer . Key steps include:
- Deprotection : Use of trifluoroacetic acid (TFA) in DCM for Boc group removal.
- Recrystallization : Solvent mixtures (e.g., DCM/hexane) to enhance stereochemical purity.
- Workup : Neutralization with saturated NaHCO₃ and drying with MgSO₄.
Basic: How can researchers purify and characterize this compound effectively?
Methodological Answer:
- Purification : Recrystallization using DCM/hexane triple saturation improves yield and stereochemical purity . Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) resolves diastereomers.
- Characterization :
Advanced: How to resolve contradictions between NMR and X-ray crystallography data for stereochemical assignments?
Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., chair flipping in piperidine rings) .
- DFT Calculations : Predicts stable conformers and compares NMR chemical shifts with experimental data.
- Multi-technique Validation : Cross-validate using circular dichroism (CD) or vibrational spectroscopy (IR) for chiral centers .
Advanced: What strategies ensure stereochemical control during the synthesis of the trans-6-methylpiperidin-3-yl scaffold?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to enforce desired stereochemistry.
- Ring Constraints : Introduce bulky substituents (e.g., tert-butyl) to restrict piperidine ring conformations, favoring trans isomer formation .
- Catalytic Asymmetric Hydrogenation : For unsaturated intermediates, Pd/C or Rh catalysts with chiral ligands (e.g., BINAP) enhance enantioselectivity .
Advanced: How to address low solubility of intermediates during synthesis?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps. For recrystallization, DCM/hexane mixtures improve solubility gradients .
- Salt Formation : Convert free amines to HCl or TFA salts to enhance crystallinity.
- Microwave-Assisted Synthesis : Reduces reaction times, minimizing precipitation issues .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?
Methodological Answer:
- Screening Variables : Use fractional factorial designs to assess temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM) : Optimizes yield and stereoselectivity by modeling interactions between variables (e.g., TFA concentration vs. reaction time) .
- Case Study : A flow-chemistry DoE approach improved yields in similar carbamate syntheses by 20% via parameter space mapping .
Advanced: What methods ensure reproducibility in scaled-up syntheses?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress in real-time.
- Controlled Crystallization : Use seed crystals to ensure consistent polymorph formation during scale-up .
- Batch Records : Document solvent lot variations and impurity profiles (e.g., residual TFA) to troubleshoot deviations .
Advanced: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks.
- HPLC Stability Indicating Methods : Detect hydrolytic degradation (e.g., Boc group cleavage) or oxidation products .
- Kinetic Modeling : Predict shelf-life using Arrhenius equations for temperature-dependent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
